

# An In-depth Technical Guide to the Physicochemical Properties of Methyl Tolyl Sulfides

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## Compound of Interest

Compound Name: Methyl o-tolyl sulfide

Cat. No.: B076835

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of **Methyl o-tolyl sulfide** is exceptionally scarce. This guide provides the limited available information for the *ortho*-isomer and presents a comprehensive profile of the well-characterized Methyl p-tolyl sulfide as a comparative reference.

## Introduction to Methyl Tolyl Sulfides

Methyl tolyl sulfides are organosulfur compounds with the chemical formula  $C_8H_{10}S$ . They are aromatic thioethers consisting of a toluene molecule substituted with a methylthio group. The relative position of the methyl and methylthio groups on the benzene ring gives rise to three structural isomers: *ortho*-, *meta*-, and *para*-methyl tolyl sulfide. These isomers can exhibit different physicochemical properties and biological activities due to steric and electronic effects. This guide focuses primarily on the *ortho*- and *para*-isomers, addressing the significant disparity in their documented properties.

## Methyl o-tolyl sulfide: An Overview

**Methyl o-tolyl sulfide** (also known as 1-methyl-2-(methylthio)benzene) is the least documented of the three isomers. While its existence is confirmed, extensive experimental

characterization of its physical and chemical properties is not readily available in scientific literature.

## Identification and Calculated Properties

The following table summarizes the known identifiers and calculated physicochemical properties for **Methyl o-tolyl sulfide**. It is critical to note that the property values are derived from computational models and have not been experimentally verified.

Property	Value	Source
CAS Number	14092-00-3	NIST[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> S	NIST[1]
Molecular Weight	138.23 g/mol	NIST[1]
IUPAC Name	1-methyl-2-(methylthio)benzene	NIST[1]
Synonyms	o-Cresyl methyl sulfide, Methyl o-tolyl sulfide	Cheméo[2]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	152.38 kJ/mol (Joback Calculated)	Cheméo[2]
LogP (Octanol/Water Partition Coefficient)	3.2 (Predicted)	PubChem[3]

## Methyl p-tolyl sulfide: A Comprehensive Profile

In contrast to its *ortho*-isomer, Methyl p-tolyl sulfide (1-methyl-4-(methylthio)benzene) is a well-characterized compound with extensive data available. It serves as a valuable reference for understanding the general properties of this class of molecules.

## Physicochemical Properties

The experimentally determined physicochemical properties of Methyl p-tolyl sulfide are summarized in the table below.

Property	Value	Source(s)
CAS Number	623-13-2	Sigma-Aldrich[4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> S	Sigma-Aldrich[4]
Molecular Weight	138.23 g/mol	Sigma-Aldrich[4]
Appearance	Clear colorless to yellow liquid	Thermo Fisher[5]
Boiling Point	52-54 °C at 1 mmHg	Sigma-Aldrich[4]
Density	1.027 g/mL at 25 °C	Sigma-Aldrich[4]
Refractive Index (n <sub>20/D</sub> )	1.5710-1.5760	Thermo Fisher[5]
Flash Point	85 °C (closed cup)	Sigma-Aldrich[4]
Solubility	Soluble in organic solvents such as alcohols and ethers.	ChemBK[6]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Methyl o-tolyl sulfide** are not available. However, general methods applicable to aryl sulfides can be adapted. The protocols described below are based on literature for related compounds, particularly Methyl p-tolyl sulfide.

## Synthesis of Methyl Aryl Sulfides

A common method for the synthesis of methyl aryl sulfides is the methylation of the corresponding thiophenol. For instance, o-thiocresol can be used as a precursor for **Methyl o-tolyl sulfide**.

### General Protocol: S-Methylation of a Thiophenol

- Deprotonation: The starting thiophenol (e.g., o-thiocresol or p-thiocresol) is dissolved in a suitable solvent such as ethanol or DMF. A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming the more nucleophilic thiophenolate.

- **Methylation:** A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

## Analytical Characterization

Gas chromatography is a standard technique for assessing the purity of methyl tolyl sulfides and for separating the isomers.

Typical GC Protocol:

- **Instrument:** Agilent 6890N GC or similar.<sup>[7]</sup>
- **Column:** A capillary column with a stationary phase suitable for separating isomers, such as a cyclodextrin-based chiral column (e.g., Chiraldex G-TA) or a non-polar column (e.g., 5%-phenyl-methylpolysiloxane).<sup>[7]</sup>
- **Injector:** Split/splitless inlet, typically at 250 °C.
- **Carrier Gas:** Helium or Hydrogen.
- **Oven Program:** A temperature gradient is often employed. For example, for the analysis of methyl p-tolyl sulfide and its oxidation products, the temperature program could be: initial temperature of 110°C, ramp at 10°C/min to 130°C, then ramp at 20°C/min to 160°C, and hold for several minutes.<sup>[7]</sup>
- **Detector:** A Flame Ionization Detector (FID) is commonly used for general-purpose analysis. For trace analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) provides high selectivity and sensitivity.

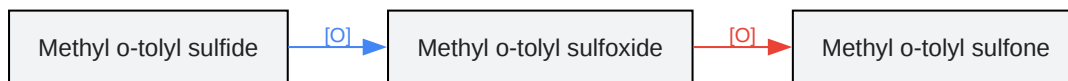
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation. For Methyl p-tolyl sulfide, characteristic signals include singlets for the two methyl groups and distinct aromatic proton signals.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups. The spectra of methyl tolyl sulfides would show characteristic C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as C-S stretching vibrations.
- Mass Spectrometry (MS): GC-MS is a powerful tool for both separation and identification. The mass spectrum of methyl tolyl sulfide would show a molecular ion peak ( $m/z = 138$ ) and characteristic fragmentation patterns.

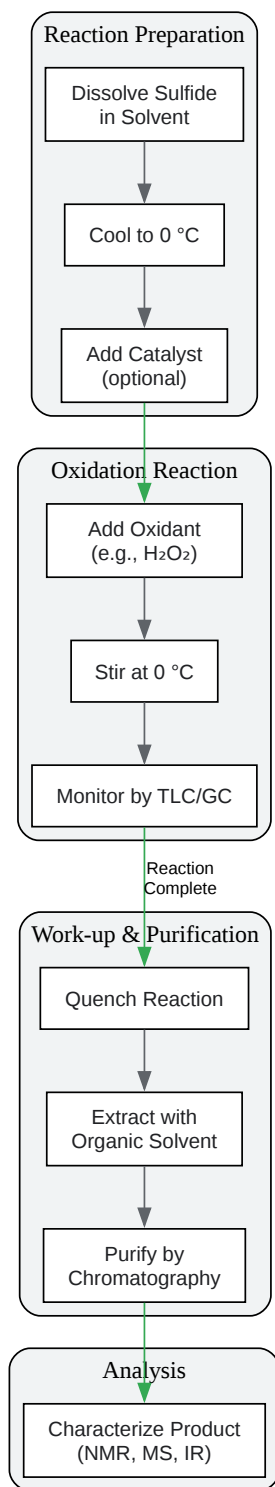
## Chemical Reactivity and Pathways

A primary reaction pathway for methyl tolyl sulfides is oxidation at the sulfur atom. This sequential oxidation is a key transformation in both synthetic chemistry and drug metabolism studies.

### Oxidation to Sulfoxide and Sulfone

Methyl tolyl sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This process can be achieved using various oxidizing agents.





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